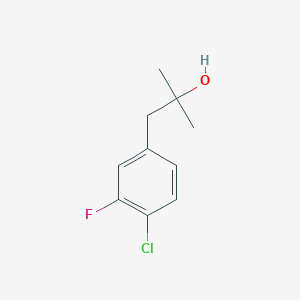

1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-ol

Descripción general

Descripción

1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-ol is an organic compound with a unique structure that includes a chloro and fluoro substituent on a phenyl ring, attached to a tertiary alcohol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-ol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include an inert atmosphere, low temperatures, and the use of anhydrous solvents to prevent moisture interference.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form secondary alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

Oxidation: Corresponding ketones.

Reduction: Secondary alcohols or hydrocarbons.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Therapeutic Uses

The compound is noted for its potential in treating chronic obstructive pulmonary disease (COPD). It has been investigated as a possible medication due to its pharmacological properties that may aid in respiratory conditions. Specifically, formulations containing this compound have been proposed for once-daily administration to manage COPD symptoms effectively. The research indicates that the compound can be utilized in the form of individual optical isomers or racemates, enhancing its therapeutic efficacy .

Psychoactive Substance Research

Recent studies have identified 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-ol as part of the broader category of new psychoactive substances (NPS). Its inclusion in retrospective analyses of clinical samples has highlighted its presence among other psychoactive agents, indicating a need for further investigation into its effects and potential risks associated with misuse .

Analytical Chemistry Applications

Chromatographic Techniques

The compound serves as a useful standard in analytical chemistry, particularly in thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for effective separation and identification of similar compounds in complex mixtures, making it valuable for researchers analyzing drug formulations and environmental samples .

Screening Libraries

In drug discovery, this compound is utilized in screening libraries for bioactive small molecules. Its structural characteristics make it an attractive candidate for developing new therapeutic agents, particularly those targeting specific biological pathways .

Synthesis and Building Block Applications

Organic Synthesis

As a versatile building block, this compound is employed in the synthesis of various organic molecules. Its ability to undergo diverse chemical reactions allows chemists to create complex structures that can serve multiple functions in pharmaceuticals and agrochemicals. The compound's derivatives are particularly significant in synthesizing other biologically active compounds .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro groups enhances its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

- 3-Chloro-4-fluorophenylboronic acid

- 4-Chloro-3-fluorophenylboronic acid

Comparison: 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-ol is unique due to its tertiary alcohol group, which imparts different chemical reactivity and biological activity compared to similar compounds like 3-chloro-4-fluorophenylboronic acid and 4-chloro-3-fluorophenylboronic acid. These differences make it a valuable compound for specific applications in research and industry.

Actividad Biológica

1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-ol is an organic compound notable for its unique structural features, including a tertiary alcohol backbone and halogen substituents that may enhance its biological activity. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, its structural analogs suggest potential interactions with various biological targets. Compounds with similar structures have been reported to exhibit antimicrobial and anti-inflammatory properties, indicating that this compound could share similar activities.

Potential Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, some structural analogs have shown efficacy against Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values below 0.125 mg/dm³ .

- Enzyme Inhibition : The compound may function as an inhibitor or modulator of specific enzymes involved in metabolic pathways. The presence of fluorine enhances binding affinity to certain enzymes, potentially influencing cellular functions and gene expression .

The mechanisms by which this compound exerts its biological effects likely involve:

- Enzyme Interaction : The compound may interact with enzymes such as β-lactamases, which are critical in antibiotic resistance. Inhibitors targeting these enzymes can restore the efficacy of β-lactam antibiotics .

- Cell Signaling Modulation : By influencing cell signaling pathways, the compound might affect various physiological processes, including inflammation and immune responses.

Comparative Analysis with Structural Analogues

To better understand the potential activity of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Fluorophenyl)-2-methylpropan-2-ol | C10H13F | Lacks chlorine; different biological activity |

| (4-Chloro-3-fluorophenyl)methanol | C7H7ClF | Primarily studied for solvent properties |

| 2-(4-Chloro-3-fluorophenyl)acetic acid | C9H8ClF | Potential anti-inflammatory properties |

| 2-(4-Chloro-3-fluorophenyl)pentan-2-ol | C12H15ClF | Longer carbon chain; may exhibit different properties |

The unique combination of halogen substituents in this compound differentiates it from these analogs, potentially enhancing its biological activity compared to others lacking such substitutions.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that compounds structurally related to this alcohol exhibited potent antibacterial effects against resistant strains like A. baumannii, highlighting the importance of structural modifications in enhancing activity .

- Enzyme Inhibition Studies : Research indicates that fluorinated compounds can effectively inhibit enzymes involved in drug metabolism, suggesting that this compound may similarly affect pharmacokinetics and therapeutic outcomes .

Propiedades

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFO/c1-10(2,13)6-7-3-4-8(11)9(12)5-7/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFGOVNSFQSMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=C(C=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.